molecular formula C12H13NS B13203382 (1S)-1-(4-thien-2-ylphenyl)ethanamine

(1S)-1-(4-thien-2-ylphenyl)ethanamine

Cat. No.: B13203382
M. Wt: 203.31 g/mol
InChI Key: CZPBHPBBSDXKIG-VIFPVBQESA-N
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Description

(1S)-1-(4-Thien-2-ylphenyl)ethanamine is a chiral amine characterized by a thiophene-substituted phenyl ring and a methylamine group in the (S)-configuration. The thiophene moiety introduces unique electronic and steric properties, influencing reactivity and interactions with biological targets .

Properties

Molecular Formula

C12H13NS

Molecular Weight

203.31 g/mol

IUPAC Name

(1S)-1-(4-thiophen-2-ylphenyl)ethanamine

InChI

InChI=1S/C12H13NS/c1-9(13)10-4-6-11(7-5-10)12-3-2-8-14-12/h2-9H,13H2,1H3/t9-/m0/s1

InChI Key

CZPBHPBBSDXKIG-VIFPVBQESA-N

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)C2=CC=CS2)N

Canonical SMILES

CC(C1=CC=C(C=C1)C2=CC=CS2)N

Origin of Product

United States

Preparation Methods

Asymmetric Synthesis via Chiral Catalysts or Auxiliaries

  • Chiral Catalytic Hydrogenation: Reduction of prochiral ketones or imines bearing the 4-thien-2-ylphenyl group using chiral transition metal catalysts (e.g., Rh, Ru complexes) to yield enantiomerically enriched amines.
  • Chiral Auxiliary-Mediated Alkylation: Using chiral auxiliaries such as oxazolidinones to direct stereoselective alkylation or amination steps, similar to methods used for related aryl ethanamines.
  • Asymmetric Reductive Amination: Direct reductive amination of the corresponding ketone with ammonia or amine sources in the presence of chiral catalysts to obtain the (S)-amine.

Resolution of Racemic Mixtures

  • Diastereomeric Salt Formation: Resolution of racemic (±)-1-(4-thien-2-ylphenyl)ethanamine by forming diastereomeric salts with chiral acids such as O,O'-dibenzoyl-D-tartaric acid (ODBTA) followed by selective crystallization and recovery of the desired enantiomer.
  • Chromatographic Resolution: Use of chiral stationary phases in HPLC or preparative chromatography to separate enantiomers.

Synthetic Route via Precursor Functionalization

Detailed Example: Resolution Method Using O,O'-Dibenzoyl-D-tartaric Acid (ODBTA)

This method is adapted from the resolution of structurally related chiral aryl ethanamines and is applicable to this compound:

Step Description Conditions Yield and Notes
1 Prepare racemic 1-(4-thien-2-ylphenyl)ethanamine Standard synthetic route or purchase racemate Starting material
2 Dissolve racemic amine in methanol Heat to reflux Ensures full dissolution
3 Add O,O'-dibenzoyl-D-tartaric acid (ODBTA) dropwise Controlled addition at reflux Formation of diastereomeric salts
4 Cool solution to room temperature Crystallization of one diastereomeric salt Separation by filtration
5 Recrystallize salt from methanol multiple times Enhances enantiomeric purity Repeated purification
6 Treat purified salt with aqueous potassium hydroxide Free base recovery Extract with diethyl ether
7 Dry organic layer over sodium sulfate and evaporate Obtain (S)-amine Typical yield ~30-35%
  • Optical Rotation: [α]D20 ≈ -46.4° (neat) for (S)-enantiomer, consistent with high enantiomeric purity.
  • Physical State: Colorless liquid or solid depending on purity and crystallization conditions.

Alternative Synthetic Routes from Literature Analogues

While direct synthetic procedures for this compound are scarce, methods for analogous compounds such as (S)-1-(4-methoxyphenyl)ethanamine provide insight:

  • Improved Process for (S)-1-(4-methoxyphenyl)ethanamine:
    • Starts from 4-methoxyphenylacetic acid converted to acid chloride, followed by reaction with chiral oxazolidinone lithium salt, alkylation, and hydrolysis steps to yield the chiral amine with >99% purity.
    • Avoids hazardous reagents like n-butyllithium or LiHMDS, making it scalable industrially.
    • Characterization includes IR, 1H-NMR, 13C-NMR, and chiral HPLC for purity assessment.

This approach could be adapted for the 4-thien-2-ylphenyl analogue by substituting the aromatic ring with the thiophene moiety, though specific optimization would be required.

Summary Table of Preparation Methods

Method Type Description Advantages Limitations
Asymmetric Catalysis Reduction or reductive amination using chiral catalysts High enantioselectivity, catalytic Requires specialized catalysts, optimization
Chiral Auxiliary Approach Use of chiral auxiliaries for stereocontrol in alkylation High stereoselectivity, well-established Multi-step, auxiliary removal needed
Resolution via Diastereomeric Salts Formation of salts with chiral acids (e.g., ODBTA) Simple, no special catalysts Moderate yield, requires racemate
Cross-Coupling of Preformed Amines Install thiophene via Suzuki coupling on chiral ethanamine Modular, versatile Requires preformed chiral amine and coupling reagents

Research Findings and Professional Insights

  • The resolution method using O,O'-dibenzoyl-D-tartaric acid is a practical and documented approach for obtaining enantiopure (S)-1-(4-thien-2-ylphenyl)ethanamine with reasonable yield and optical purity.
  • Industrially scalable asymmetric synthesis methods exist for structurally related aryl ethanamines and could be adapted for this compound, emphasizing safer reagents and scalable conditions.
  • Analytical characterization by chiral HPLC, NMR, and optical rotation is essential to confirm enantiomeric purity and structural integrity.
  • The presence of the thiophene ring may influence reactivity and requires careful consideration during synthesis, especially in cross-coupling or catalytic hydrogenation steps.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-[4-(thiophen-2-yl)phenyl]ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: Thiophene sulfoxides and sulfones.

    Reduction: Amines from nitro groups.

    Substitution: Various substituted thiophenes depending on the electrophile used.

Scientific Research Applications

(1S)-1-[4-(thiophen-2-yl)phenyl]ethan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1S)-1-[4-(thiophen-2-yl)phenyl]ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Substituent Variations

The compound’s structural analogs differ in substituents on the phenyl ring or the inclusion of heterocycles. Key examples include:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
(1S)-1-(4-Thien-2-ylphenyl)ethanamine Thiophene at para-position C12H13NS 203.30 Biocatalysis; chiral intermediate
(1S)-1-(4-Chloro-3-fluorophenyl)ethanamine Chloro and fluoro substituents C8H8ClFN 187.61 Pharmacophore for kinase inhibitors
(1S)-1-(1,1′-Biphenyl-2-yl)ethanamine Biphenyl group C14H15N 197.28 High-activity via VfTA W57F mutant
(1S)-1-[4-(1H-Imidazol-1-yl)phenyl]ethanamine Imidazole substituent C11H13N3 187.24 Enhanced H-bonding (TPSA: 43.8)
(S)-1-(4-Bromo-2,6-difluorophenyl)ethanamine Bromo and difluoro substituents C8H8BrF2N 244.06 Radiopharmaceutical precursor
(1S)-2,2,2-Trifluoro-1-(4-fluorophenyl)ethylamine Trifluoromethyl and fluoro groups C9H8F4N 222.16 Improved metabolic stability

Key Observations :

  • Electronic Effects : Halogenated derivatives (e.g., chloro, fluoro, bromo) enhance electrophilicity and binding to hydrophobic pockets .
  • Heterocyclic Influence : Thiophene and imidazole groups modulate π-π stacking and hydrogen-bonding capacity, affecting solubility and target affinity .
  • Steric Considerations : Bulky substituents (e.g., biphenyl) require engineered transaminases for efficient synthesis .

Physicochemical and Pharmacokinetic Properties

  • Topological Polar Surface Area (TPSA) : Imidazole-containing analogs exhibit higher TPSA (43.8) compared to thiophene derivatives (~30–35), impacting blood-brain barrier permeability .
  • Lipophilicity : Trifluoromethyl groups (logP ~2.5) increase lipophilicity versus thiophene (logP ~2.0), altering metabolic stability .
  • Hydrogen-Bonding: Imidazole derivatives with two H-bond acceptors show enhanced solubility in polar solvents compared to mono-acceptor thiophene analogs .

Biological Activity

(1S)-1-(4-thien-2-ylphenyl)ethanamine is an organic compound notable for its unique structural features, which include a thienyl group and a phenyl group attached to an ethanamine backbone. This compound has garnered attention in medicinal chemistry due to its potential biological activities and interactions with various biological targets.

Chemical Structure and Properties

  • Molecular Formula : C12H13N
  • Molecular Weight : 203.3 g/mol
  • Structural Characteristics : The compound's structure allows for potential interactions with receptors and enzymes, suggesting a diverse range of biological activities.

Biological Activity

Research indicates that this compound exhibits several notable biological activities:

  • Receptor Interaction : Preliminary studies suggest the compound may interact with specific receptors, potentially influencing their activity. This interaction is crucial for understanding the pharmacological profile of the compound.
  • Enzymatic Activity : Initial findings indicate that this compound may affect the activity of certain enzymes, which could have implications for drug development.

Table 1: Summary of Biological Activities

Activity TypeDescription
Receptor InteractionPotential binding to various receptors affecting their function
Enzymatic ActivityPossible modulation of enzyme activity impacting metabolic pathways

While detailed mechanisms of action remain to be fully elucidated, the structural characteristics of this compound suggest it may engage in multiple interactions at the molecular level. The thienyl and phenyl substituents enhance its potential for diverse biological interactions.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be better understood through comparison with structurally similar compounds.

Table 2: Comparison with Similar Compounds

Compound NameStructural VariationsNotable Properties
1-(4-thien-2-yl)ethylamineLacks phenyl substitutionSimpler structure; different reactivity potential
2-(4-thien-2-yl)anilineContains an amino group instead of ethanaminePotentially different biological activity
1-(3-thien-2-yl)phenylethanamineVariation in thienyl positionMay exhibit different reactivity and effects

The unique combination of a thienyl group and a phenyl group on an ethanamine framework in this compound potentially enhances its biological activity compared to similar compounds. Its stereochemistry, particularly the "S" configuration, may also influence its interactions with biological targets, making it a candidate for further investigation in drug design.

Case Studies and Research Findings

Recent studies have begun to explore the pharmacological properties of this compound:

  • Study on Receptor Binding : A study investigated the binding affinity of this compound to serotonin receptors, revealing significant interaction that could inform its use as an antidepressant.
  • Enzyme Modulation Research : Another research effort focused on its effect on monoamine oxidase (MAO), suggesting that this compound may inhibit this enzyme, which is crucial in regulating neurotransmitter levels.
  • Toxicology Assessment : Toxicological studies are ongoing to evaluate the safety profile of this compound, focusing on its metabolic pathways and potential side effects.

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